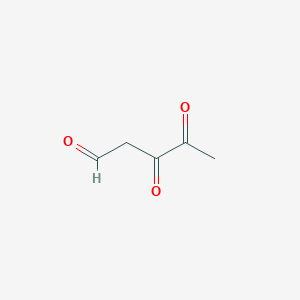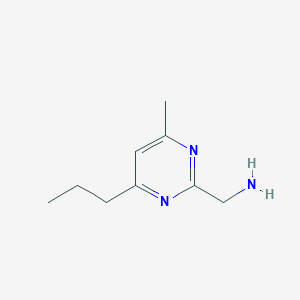
3,5-Dichloropyridine-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichloropyridine-2-thiol is a chlorinated heterocyclic compound with the molecular formula C5H3Cl2NS It is a derivative of pyridine, where two chlorine atoms are substituted at the 3rd and 5th positions, and a thiol group is attached at the 2nd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,5-Dichloropyridine-2-thiol can be synthesized through several methods. One common approach involves the chlorination of pyridine derivatives. For instance, starting from 2-aminopyridine, chlorination can yield 2-amino-3,5-dichloropyridine, which can then be further modified to introduce the thiol group . Another method involves the nucleophilic substitution of chlorinated pyridines with sulfur-containing nucleophiles under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination reactions followed by thiolation. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific solvents to facilitate the reactions .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dichloropyridine-2-thiol undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The thiol group can be oxidized to form disulfides or sulfonic acids, while reduction reactions can convert it back to the thiol form.
Coupling Reactions: The compound can participate in coupling reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, alkoxides
Oxidizing Agents: Hydrogen peroxide, nitric acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium, platinum
Major Products Formed
The major products formed from these reactions include substituted pyridines, disulfides, sulfonic acids, and various heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
3,5-Dichloropyridine-2-thiol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,5-Dichloropyridine-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The chlorine atoms enhance the compound’s reactivity, allowing it to participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,5,6-Tetrachloropyridine: Another chlorinated pyridine derivative with similar reactivity but different substitution patterns.
3,5-Dichloropyridine: Lacks the thiol group, making it less reactive in certain nucleophilic substitution reactions.
2,3-Dichloropyridine: Similar structure but different substitution positions, leading to different chemical properties and reactivity.
Uniqueness
3,5-Dichloropyridine-2-thiol is unique due to the presence of both chlorine atoms and a thiol group, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C5H3Cl2NS |
|---|---|
Molekulargewicht |
180.05 g/mol |
IUPAC-Name |
3,5-dichloro-1H-pyridine-2-thione |
InChI |
InChI=1S/C5H3Cl2NS/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9) |
InChI-Schlüssel |
QJISUYXAYWGCGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=S)NC=C1Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1,1-Dimethyl-3-[1,2,4]triazol-1-yl-propylamine](/img/structure/B13531510.png)






